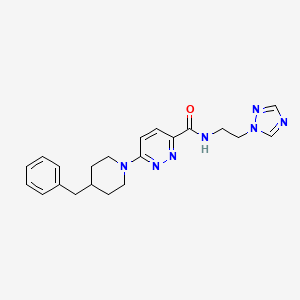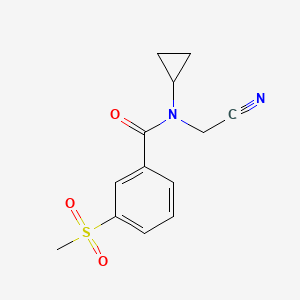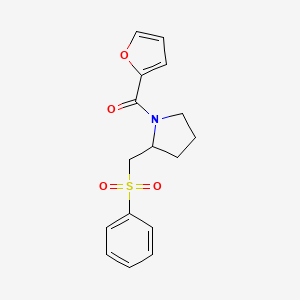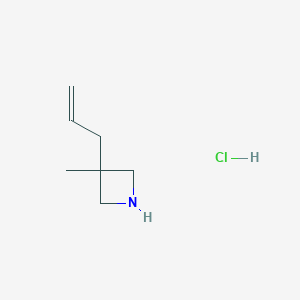
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide and its derivatives have been explored for their antiviral properties. For instance, benzamide-based 5-aminopyrazoles, which include related structural elements, have shown significant activity against avian influenza virus H5N1, demonstrating the potential of such compounds in antiviral research (Hebishy et al., 2020).
Anticancer Applications
Benzamide derivatives have also been synthesized for targeted drug delivery in cancer therapy, particularly melanoma. These derivatives, which share structural similarities with this compound, have demonstrated increased cytotoxicity against melanoma cells compared to standard treatments (Wolf et al., 2004).
Acetylcholinesterase Inhibition
Compounds with a similar structure, specifically pyridazine analogues, have been studied as acetylcholinesterase inhibitors. This is significant for conditions like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic strategy (Contreras et al., 2001).
Antimicrobial Properties
Research has also been conducted on derivatives that possess antimicrobial activities. Thienopyrimidine derivatives, which are structurally related, have shown pronounced antimicrobial effects, highlighting the potential of similar compounds in combating microbial infections (Bhuiyan et al., 2006).
Enzyme Inhibition
Another aspect of research involves enzyme inhibition. For example, pyridazine-based 1,2,3-triazole derivatives have been identified as significant inhibitors of the enzyme α-glucosidase, which is crucial for diabetes management (Moghimi et al., 2021).
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-21(23-10-13-28-16-22-15-24-28)19-6-7-20(26-25-19)27-11-8-18(9-12-27)14-17-4-2-1-3-5-17/h1-7,15-16,18H,8-14H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLVYENAOXBVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)


![N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2878429.png)